molecular formula C8H14ClNO B1608633 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone CAS No. 4593-19-5

2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone

Cat. No. B1608633
CAS RN: 4593-19-5
M. Wt: 175.65 g/mol
InChI Key: JTARIAOLGBOKJF-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone (CMPE) is an organic compound with a unique chemical structure and a wide range of applications. It is an important intermediate in organic synthesis and has been extensively studied in recent years. CMPE has been used in the synthesis of many compounds, including drugs and agrochemicals. It has also been used in the development of new materials, such as polymers and nanomaterials. In addition, CMPE has been studied for its potential in drug delivery and biotechnology.

Scientific Research Applications

Occupational Exposure and Health Effects

Occupational Chlorinated Solvent Exposure : Chlorinated aliphatic solvents, including methanes, ethanes, and ethenes, are associated with various adverse health effects, such as central nervous system, reproductive, liver, and kidney toxicity, and carcinogenicity. Despite these risks, they remain in large-volume use due to their industrial applications (Ruder, 2006).

Environmental Impact and Remediation

Chlorine and Chlorine Dioxide Reactions with Food Compounds : The interaction of chlorine compounds with organic food constituents, including fatty acids, amino acids, and specific food products, highlights the chemical reactivity and potential environmental and health impacts of chlorinated compounds (Fukayama et al., 1986).

Chemical Reactions and Mechanisms

Nucleophilic Aromatic Substitution : The reactivity of chlorinated compounds in nucleophilic aromatic substitution reactions, illustrated by the interaction of piperidine with nitroaromatics to form chlorinated aromatic amines, demonstrates the foundational chemical reactions that chlorinated compounds can undergo (Pietra & Vitali, 1972).

Antimicrobial and Preservative Applications

Methylchloroisothiazolinone/Methylisothiazolinone (MCI/MI) in Rinse-Off Products : The review of MCI/MI, widely used for preserving aqueous systems in cosmetics, toiletries, and industrial applications, provides an example of chlorinated compounds' antimicrobial properties. The risk assessment for MCI/MI use in rinse-off products indicates negligible risk for primary sensitization at permitted concentrations (Fewings & Menné, 1999).

properties

IUPAC Name

2-chloro-1-(3-methylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c1-7-3-2-4-10(6-7)8(11)5-9/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTARIAOLGBOKJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398762
Record name 2-Chloro-1-(3-methylpiperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone

CAS RN

4593-19-5
Record name 2-Chloro-1-(3-methyl-1-piperidinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4593-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(3-methylpiperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(3-methylpiperidin-1-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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